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Compound of Interest

Compound Name:
5-Fluoro-2,3-dihydro-1H-inden-2-

ol

CAS No.: 929533-60-8

Cat. No.: B2370280

Get Quote

Part 1: Executive Summary & Chemical Significance
5-Fluoro-2-indanol (CAS: 929533-60-8 / 4254-29-9 generic indanol ref) is a bicyclic alcohol

serving as a "privileged scaffold" in drug discovery. Structurally, it represents a conformationally

restricted analogue of phenethylamine and amphetamine derivatives. By locking the

ethylamine side chain into a rigid indane ring, researchers can probe the stereochemical

requirements of monoamine transporters (SERT, DAT, NET) and G-protein coupled receptors

(5-HT, Melatonin).

Core Technical Value
Chirality: The C2 position is a stereocenter. The (1S, 2R) and (1R, 2S) enantiomers often

exhibit distinct biological profiles in downstream active pharmaceutical ingredients (APIs).

Fluorine Substitution: The C5-fluorine atom blocks metabolic hydroxylation (increasing half-

life) and modulates the pKa of the aromatic system without significantly altering steric bulk

compared to hydrogen.
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Rigidification: Mimics the bio-active conformation of serotonin (5-HT) and melatonin,

reducing the entropic penalty of receptor binding.

Part 2: Biological Activity & Therapeutic
Applications[1][2][3]
While 5-fluoro-2-indanol itself is primarily a chemical intermediate with low intrinsic receptor

affinity, its biological value lies in its conversion to high-potency CNS agents.

Precursor to 5-Fluoro-2-Aminoindane (5-FAI)
The most direct biological application is the synthesis of 5-fluoro-2-aminoindane (5-FAI).

Mechanism: 5-FAI acts as a potent Serotonin Releasing Agent (SRA) and reuptake inhibitor.

It is a rigid analogue of p-fluoroamphetamine.

Pharmacology: The indane ring restricts the rotation of the side chain, often enhancing

selectivity for the Serotonin Transporter (SERT) over the Dopamine Transporter (DAT)

compared to its amphetamine counterparts.

Structure-Activity Relationship (SAR): The 5-fluoro substituent enhances lipophilicity (LogP)

and penetration of the Blood-Brain Barrier (BBB).

Melatonin Receptor Agonists
Indanols are key scaffolds for melatonin (

/

) receptor agonists (e.g., Ramelteon analogs).

Binding Mode: The 5-methoxy group in melatonin is often mimicked by the 5-fluoro or 5-

methoxy indane core. The rigid indane backbone aligns the amide side chain (derived from

the C2-amine) into the optimal binding pocket of the MT receptors.

Sertindole & Antipsychotic Synthesis
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5-fluoro-indane derivatives are upstream intermediates in the synthesis of phenylindole-based

antipsychotics like Sertindole. The fluorine atom at the 5-position is critical for the drug's D2/5-

HT2 antagonist profile, preventing rapid metabolic deactivation.

Part 3: Synthesis & Enzymatic Resolution Protocols
Achieving high enantiomeric excess (ee) is critical for biological activity. Biocatalytic resolution

is the industry standard for 5-fluoro-2-indanol.

Workflow Visualization
The following diagram illustrates the conversion of the ketone to the chiral alcohol and

subsequent amine synthesis.
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Figure 1: Chemo-enzymatic workflow for isolating chiral 5-fluoro-2-indanol and conversion to

bioactive amines.

Protocol 1: Synthesis of Racemic 5-Fluoro-2-Indanol
Objective: Reduction of 5-fluoro-2-indanone.

Reagents: 5-Fluoro-2-indanone (1.0 eq), Sodium Borohydride (

, 1.2 eq), Methanol (MeOH).

Procedure:

Dissolve 5-fluoro-2-indanone in MeOH at 0°C.
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Add

portion-wise over 30 minutes (exothermic).

Stir at room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

Quench: Add saturated

solution.

Extraction: Extract with Dichloromethane (DCM) x3. Dry over

.

Yield: Typically >90% quantitative yield of racemic alcohol.

Protocol 2: Enzymatic Kinetic Resolution
Objective: Separation of enantiomers using Candida antarctica Lipase B (CAL-B).

System: Racemic 5-fluoro-2-indanol, Vinyl Acetate (Acyl donor), Immobilized CAL-B

(Novozym 435), MTBE (Solvent).

Mechanism: The lipase selectively acetylates the (R)-enantiomer, leaving the (S)-enantiomer

as the free alcohol.

Step-by-Step:

Suspend racemic alcohol (10g) in dry MTBE (100 mL).

Add Vinyl Acetate (3.0 eq) and CAL-B beads (10% w/w).

Incubate at 30°C with orbital shaking (200 rpm).

Monitoring: Check Chiral HPLC every 2 hours until 50% conversion is reached (theoretical

max).

Workup: Filter off enzyme beads. Evaporate solvent.
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Separation: Use Flash Chromatography. The (R)-Acetate (elutes first, non-polar) is

separated from the (S)-Alcohol (elutes second, polar).

Hydrolysis: The (R)-Acetate can be hydrolyzed (

/MeOH) to yield pure (R)-5-fluoro-2-indanol.

Part 4: Quantitative Data Summary
The following table summarizes the physicochemical properties critical for drug development

using this scaffold.

Property Value Relevance to Drug Design

Molecular Weight 152.17 g/mol
Ideal for fragment-based drug

design (Rule of 3 compliant).

LogP (Predicted) ~1.7 - 2.1
Moderate lipophilicity ensures

good BBB permeability.

H-Bond Donors 1 (OH group)
Key interaction point for

receptor binding pockets.

H-Bond Acceptors 2 (F, OH)

Fluorine acts as a weak

acceptor; OH is a strong

donor/acceptor.

Topological Polar Surface Area 20.2 Å²
Highly permeable (CNS active

range is <90 Å²).

pKa (Alcohol) ~15
Neutral at physiological pH;

does not ionize in blood.

Part 5: Safety & Handling
Hazard Classification: Irritant (Skin/Eye).

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
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Reactivity: Avoid strong oxidizing agents. The secondary alcohol is susceptible to oxidation

back to the ketone.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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